An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)
An In-depth Technical Guide to the Synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH)
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH), a significant halogenated hydantoin derivative prized for its efficacy as a disinfectant and biocide in water treatment applications.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and crucial safety considerations. The synthesis, which proceeds via the sequential halogenation of 5,5-dimethylhydantoin, is examined with a focus on the chemical principles that dictate reaction conditions and regioselectivity. This guide aims to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthetic process.
Introduction and Strategic Overview
3-Bromo-1-chloro-5,5-dimethylhydantoin (BCDMH) is a white crystalline solid that serves as a stabilized source of both bromine and chlorine, releasing hypobromous and hypochlorous acids upon slow reaction with water.[3] This dual-halogen activity makes it a highly effective and widely used disinfectant for recreational and industrial water systems.[4]
The synthetic strategy hinges on the sequential and regioselective halogenation of the 5,5-dimethylhydantoin (DMH) backbone. The core principle involves leveraging the differential acidity of the two nitrogen atoms within the hydantoin ring. The N-H proton at the N3 position (an amide) is less acidic than the N-H proton at the N1 position (an imide). This difference allows for a controlled, stepwise introduction of first bromine and then chlorine under carefully managed pH conditions.
This guide will dissect the most prevalent and industrially relevant synthetic approach, providing the causal chemistry behind each step of the process, from initial deprotonation to final product isolation and purification.
Mechanistic Insights and Regioselectivity
The synthesis of BCDMH is a classic example of electrophilic halogenation on a nitrogen-containing heterocycle. The regioselectivity of the process—bromination at the N1 position and chlorination at the N3 position—is a consequence of a combination of kinetic and thermodynamic factors governed by the acidity of the N-H protons and the nature of the halogenating species.
Computational studies on the related chlorination of 5,5-dimethylhydantoin suggest that the initial step is the deprotonation of the more acidic N3 proton (pKa ≈ 9) to form a hydantoin anion.[5] This anion then acts as a nucleophile, attacking the electrophilic halogen source.
The established synthesis proceeds in the following sequence:
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Deprotonation and Bromination: In a basic aqueous medium, the 5,5-dimethylhydantoin is deprotonated. The initial halogenation is performed with bromine. It is proposed that the less acidic N1 position is preferentially brominated.
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Secondary Halogenation (Chlorination): Following the introduction of bromine, the remaining N-H at the more acidic N3 position is deprotonated and subsequently chlorinated.
The precise reasoning for the observed regioselectivity (bromine at N1, chlorine at N3) is a subject of nuanced discussion. It is theorized that the initial bromination at the N1 position may be kinetically favored under the specific reaction conditions employed. The subsequent chlorination then occurs at the remaining available nitrogen. The process is carefully controlled by pH and temperature to ensure the desired product is formed with high purity.
Diagram 1: Proposed BCDMH Synthesis Pathway
Caption: A simplified representation of the sequential halogenation pathway to BCDMH.
Detailed Experimental Protocol (Laboratory Scale)
The following protocol is adapted from established industrial processes for a laboratory setting. Extreme caution must be exercised when handling elemental bromine and chlorine gas. All operations must be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |
| 5,5-Dimethylhydantoin (DMH) | 128.13 | 25.6 g | 0.20 | Starting material |
| Sodium Hydroxide (NaOH) | 40.00 | ~16.0 g | ~0.40 | As a 20% w/v aqueous solution |
| Bromine (Br₂) | 159.81 | 32.0 g (10.2 mL) | 0.20 | Highly toxic and corrosive |
| Chlorine (Cl₂) | 70.90 | ~14.2 g | ~0.20 | Highly toxic gas |
| Deionized Water | 18.02 | 300 mL | - | Solvent |
| Acetone | 58.08 | As needed | - | Recrystallization solvent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | For pH adjustment (optional) |
Equipment
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1 L three-neck round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Gas inlet tube
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Thermometer
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pH meter or pH indicator strips
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Ice-water bath
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Buchner funnel and vacuum flask
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Standard laboratory glassware
Step-by-Step Procedure
Diagram 2: Experimental Workflow for BCDMH Synthesis
Caption: A flowchart illustrating the key stages of the laboratory synthesis of BCDMH.
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Preparation of the Reaction Mixture:
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In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 25.6 g (0.20 mol) of 5,5-dimethylhydantoin in 300 mL of deionized water.
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Begin stirring and cool the mixture to 5-10°C using an ice-water bath.
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Slowly add a 20% sodium hydroxide solution to the flask until the pH of the solution reaches approximately 13-14. This ensures the complete deprotonation of the hydantoin starting material.
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-
Bromination Step:
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Place 32.0 g (10.2 mL, 0.20 mol) of liquid bromine into the dropping funnel.
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Begin adding the bromine dropwise to the cooled, stirred reaction mixture. The addition should be slow enough to maintain the reaction temperature below 15°C.
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During the bromine addition, the pH of the mixture will decrease. Monitor the pH and add small portions of the 20% NaOH solution as needed to maintain a pH range of 9.5 to 10.0. This controlled pH is critical for the selective monobromination.
-
-
Chlorination Step:
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Once all the bromine has been added and the solution is stirred for an additional 15 minutes, prepare for the introduction of chlorine gas.
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Replace the dropping funnel with a gas inlet tube, ensuring the end of the tube is below the surface of the reaction mixture.
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Begin bubbling chlorine gas into the solution at a slow to moderate rate. The reaction is exothermic, so maintain the temperature below 18°C with the ice bath.
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Continue the addition of chlorine gas while monitoring the pH. The reaction is considered complete when the pH of the slurry drops to a stable value between 6.4 and 6.6. The product will precipitate as a white solid.
-
-
Product Isolation and Purification:
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Stop the chlorine flow and remove the gas inlet tube.
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Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaBr, NaCl).
-
Dry the crude BCDMH in a desiccator or in a vacuum oven at a low temperature (e.g., 40-50°C).
-
-
Recrystallization (for high purity):
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The dried crude product can be further purified by recrystallization. Dissolve the solid in a minimum amount of hot acetone.
-
Filter the hot solution to remove any insoluble impurities.
-
To the filtrate, slowly add deionized water until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
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Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
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Product Characterization
A properly synthesized and purified BCDMH sample should be a white to off-white crystalline powder. The identity and purity of the product should be confirmed using the following analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 159-163 °C[3] |
| Solubility | Insoluble in water; Soluble in acetone[3] |
| Purity (Typical) | > 98% |
| Active Bromine | ~33% |
| Active Chlorine | ~14% |
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Infrared (IR) Spectroscopy: The IR spectrum of BCDMH will show characteristic carbonyl (C=O) stretching frequencies for the hydantoin ring, typically in the range of 1700-1800 cm⁻¹. The absence of N-H stretching bands (usually around 3200 cm⁻¹) indicates successful di-halogenation. An evaluated IR spectrum for BCDMH is available in the Coblentz Society spectral collection, referenced by the NIST WebBook.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the two equivalent methyl (CH₃) groups at the C5 position of the hydantoin ring. The absence of any N-H signals confirms complete halogenation.
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¹³C NMR: The carbon NMR spectrum should show signals for the two carbonyl carbons, the quaternary C5 carbon, and the methyl carbons.
(Note: As of the writing of this guide, publicly available, peer-reviewed ¹H and ¹³C NMR spectra for BCDMH are not readily accessible. Researchers are advised to acquire their own spectra for definitive characterization.)
-
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Elemental Analysis: Combustion analysis can be used to determine the percentages of C, H, N, Br, and Cl, which should correspond to the molecular formula C₅H₆BrClN₂O₂.
Safety and Hazard Management
The synthesis of BCDMH involves highly hazardous materials and requires strict adherence to safety protocols.
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Chemical Hazards:
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Bromine (Br₂): A highly toxic, corrosive, and volatile liquid. It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled. All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[7]
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Chlorine (Cl₂): A toxic and corrosive gas that is a severe respiratory irritant. It must be handled in a well-ventilated fume hood with a proper gas delivery and scrubbing system.
-
Sodium Hydroxide (NaOH): A corrosive solid and solution that can cause severe burns.
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BCDMH (Product): An oxidizing solid that is corrosive and harmful if swallowed or inhaled.[8] Avoid creating dust.
-
-
Procedural Precautions:
-
Exothermic Reactions: Both the bromination and chlorination steps are exothermic. Maintain vigilant temperature control with an efficient ice bath to prevent runaway reactions.
-
Ventilation: The entire procedure must be conducted within a certified chemical fume hood to prevent exposure to bromine vapor and chlorine gas.
-
Emergency Preparedness: Have a solution of sodium thiosulfate readily available to neutralize any bromine spills. A safety shower and eyewash station must be immediately accessible.
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Conclusion
The synthesis of 3-Bromo-1-chloro-5,5-dimethylhydantoin is a well-established process that relies on the principles of electrophilic substitution on a heterocyclic system. By carefully controlling pH and temperature, the sequential halogenation of 5,5-dimethylhydantoin can be achieved with high yield and purity. This guide provides the foundational knowledge, from mechanistic theory to a practical laboratory protocol, necessary for researchers to successfully and safely synthesize this important biocidal agent. The emphasis on understanding the causality behind the experimental steps, coupled with rigorous characterization and stringent safety measures, ensures a self-validating and reproducible scientific workflow.
References
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PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. (URL: [Link])
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Sciencemadness.org. (2010). Getting the Bromine from BCDMH. (URL: [Link])
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Wikipedia. (n.d.). BCDMH. (URL: [Link])
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (URL: [Link])
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PubChem. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information. (URL: [Link])
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ResearchGate. (2001). BCDMH Disinfection for CSO. (URL: [Link])
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Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. (URL: [Link])
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Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. (URL: [Link])
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NIST. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin. NIST Chemistry WebBook. (URL: [Link])
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Akdag, A., Worley, S. D., Acevedo, O., & McKee, M. L. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2282–2289. (URL: [Link])
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